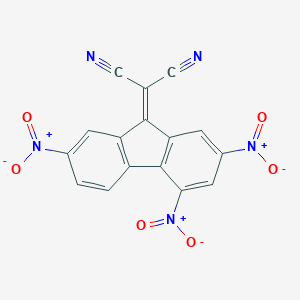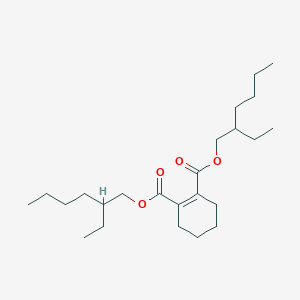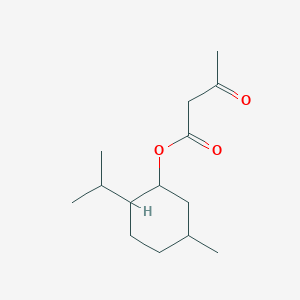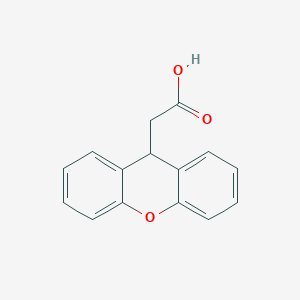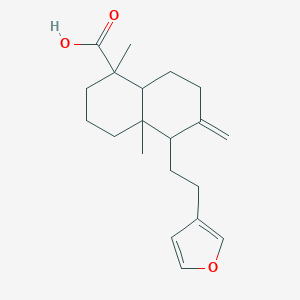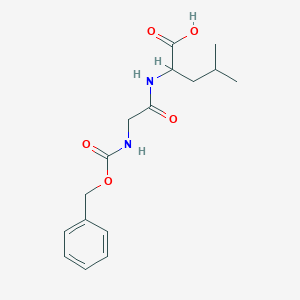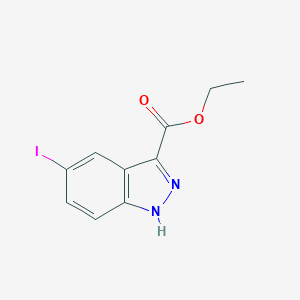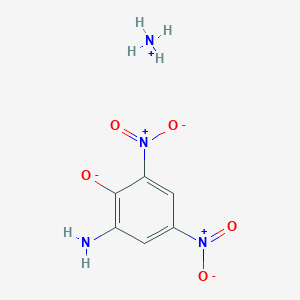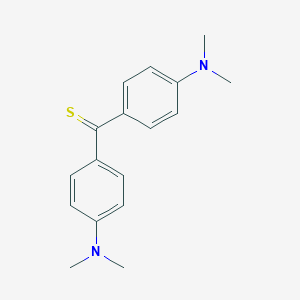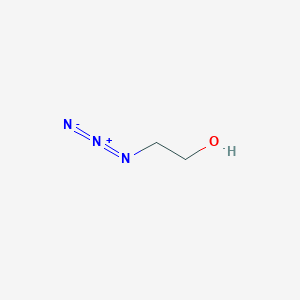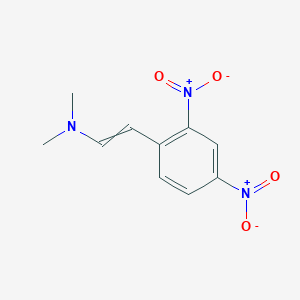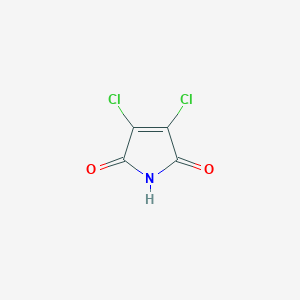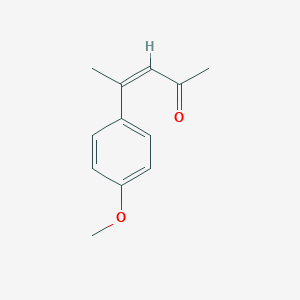![molecular formula C7H6F3NO4 B073001 N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide CAS No. 1535-57-5](/img/structure/B73001.png)
N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide and related compounds involves several chemical reactions, including the use of trifluoroacetic anhydride with different starting materials. Techniques such as electrochemical silylation have been utilized to prepare N-alkyl and N,N-dialkyltrifluoroacetamides from chlorodifluoroacetamides, which are precursors to various difluoroacetamide derivatives (Landini & Penso, 1988).
Molecular Structure Analysis
The molecular structure of N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide and its derivatives has been studied using techniques like X-ray diffraction and NMR spectroscopy. These studies reveal detailed information about the compound's stereochemistry and molecular conformation. For example, X-ray diffraction analysis has been used to determine the structure of related compounds, showcasing the importance of such analytical techniques in understanding the molecular structure of N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide derivatives (Sterkhova, Astakhova, & Shainyan, 2017).
Chemical Reactions and Properties
N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including those involving electrophilic nitrogen sources and the synthesis of sulfilimines, showcasing its reactivity and the versatility of its chemical properties. For instance, N,O-bis(trifluoroacetyl)hydroxylamine has been used as an electrophilic nitrogen source for the catalytic synthesis of N-(trifluoroacetyl)sulfilimines, demonstrating the compound's role in synthetic chemistry (Tomooka, Lecloux, Sasaki, & Carreira, 1999).
Wissenschaftliche Forschungsanwendungen
Environmental and Analytical Chemistry
N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide is not directly mentioned in the reviewed literature. However, research into similar nitrogen-containing compounds has demonstrated their relevance in environmental chemistry, particularly in the study of nitrogenous disinfection by-products (N-DBPs) in drinking water. These compounds, including N-nitrosodimethylamine (NDMA) and haloacetamides (HAcAms), have been identified due to their high toxicity and are of significant concern in water treatment processes. The formation and occurrence of these N-DBPs are influenced by various factors, including precursor compounds, water treatment methodologies, and environmental conditions. Studies have focused on understanding the mechanisms behind N-DBP formation, identifying the precursors, and assessing the effectiveness of different water treatment strategies to minimize their presence in drinking water, highlighting the importance of chemical analysis and environmental safety measures in water quality management (Bond, Templeton, & Graham, 2012); (Bond, Huang, Templeton, & Graham, 2011).
Biochemical Applications
Research in biochemical applications, particularly focusing on the antioxidant properties of compounds, is essential in understanding how certain chemicals can mitigate oxidative stress within biological systems. Analytical methods such as Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests are pivotal in determining the antioxidant activity of compounds, providing insights into their potential health benefits and applications in food engineering, medicine, and pharmacy. These methods, based on the transfer of hydrogen atoms or electrons, allow for the assessment of the kinetics or equilibrium states of antioxidant reactions, thereby contributing to our understanding of the protective roles of antioxidants against cellular damage (Munteanu & Apetrei, 2021).
Materials Science
In materials science, the study of xylan derivatives has shown the potential for developing new biopolymer ethers and esters with specific functionalities. The chemical modification of xylan, a natural polymer, can lead to materials with unique properties tailored to various applications. Advanced analytical techniques, including NMR spectroscopy and rheology, facilitate the exploration of structure-property relationships in these materials. Such research underscores the importance of chemical engineering in creating novel materials with potential applications ranging from drug delivery to paper production and water treatment, demonstrating the interdisciplinary nature of scientific research in addressing practical challenges (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on how to handle and store the compound safely.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to improve its properties or efficacy.
Eigenschaften
IUPAC Name |
N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO4/c8-7(9,10)6(14)11-3-1-2-4(12)15-5(3)13/h3H,1-2H2,(H,11,14)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCDEEZAJGXKJV-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@H]1NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

